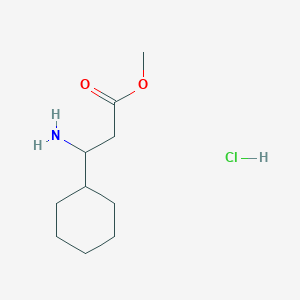

Methyl 3-amino-3-cyclohexylpropanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-amino-3-cyclohexylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKGGIKBSIYXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-cyclohexylpropanoate hydrochloride typically involves the esterification of 3-amino-3-cyclohexylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained as a crystalline powder and is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-cyclohexylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro or imino derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-3-cyclohexylpropanoate hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds, particularly as a building block in the development of new drugs. Its unique cyclohexyl group contributes to distinct steric and electronic properties, making it valuable for creating novel therapeutic agents.

Research indicates that this compound exhibits various biological activities, including:

- CNS Penetration : It can cross the blood-brain barrier, making it a candidate for central nervous system applications.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on Toxoplasma gondii cathepsin L, which is important for treating chronic toxoplasmosis. It demonstrated significant potency with an IC50 value as low as 34 nM.

- Ergogenic Effects : As an amino acid derivative, it has shown potential to enhance physical performance and support muscle recovery post-exercise.

Chemical Reactions

The compound can undergo various chemical reactions, including oxidation and reduction, which are critical in synthetic organic chemistry. For instance:

- Oxidation : The amino group can be oxidized to form corresponding oximes or nitriles.

- Reduction : The ester group can be reduced to an alcohol.

Comparative Activity Table

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | IC50 (nM) | CNS Penetration | Ergogenic Effects |

|---|---|---|---|

| Methyl 3-amino-3-cyclohexylpropanoate HCl | 34 | Yes | Yes |

| Dipeptide Nitriles | 115 | Yes | Limited |

| Triazine Nitriles | 5 | Yes | No |

Case Study 1: Ergogenic Effects

In vitro studies have shown that this compound positively influences mental performance during stress-related tasks and supports muscle recovery post-exercise. This suggests its potential use as a dietary supplement for athletes.

Case Study 2: CNS Applications

A study focusing on the inhibition of Toxoplasma gondii demonstrated that derivatives of this compound could effectively reduce bradyzoite viability, indicating therapeutic potential against chronic infections.

Safety Profile

Safety assessments classify this compound as having potential irritant properties. It is categorized under acute toxicity class 4 and skin irritants class 2, necessitating careful handling in laboratory settings.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Ethyl 3-amino-3-(3-methylphenyl)propanoate Hydrochloride

- Molecular Formula: C₁₂H₁₆ClNO₂

- Molecular Weight : 241.71 g/mol

- The ester group is ethyl instead of methyl, increasing lipophilicity .

Methyl 3-[(1-phenylcyclohexyl)amino]propanoate Hydrochloride

- Molecular Formula: C₁₆H₂₄ClNO₂

- Molecular Weight : 297.83 g/mol

- Key Differences :

Methyl 1-(methylamino)cyclohexanecarboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂ (inferred from )

- Key Differences: The amino group is positioned directly on the cyclohexane ring rather than the propanoate chain. This positional isomerism alters electronic distribution and may affect reactivity in synthetic pathways .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

Cycloalkyl Variants: Ring Size Modifications

Methyl 3-amino-3-cyclobutylpropanoate Hydrochloride

- Molecular Formula: C₈H₁₄ClNO₂ (inferred from CAS: 1391202-69-9)

- Key Differences :

Stereochemical and Positional Isomers

(S)-Methyl 2-amino-3-cyclohexylpropanoate Hydrochloride

- Molecular Formula: C₁₀H₂₀ClNO₂ (identical to the parent compound)

- Key Differences: The amino group is at the α-position (C2) instead of the β-position (C3). This subtle change can drastically alter chiral recognition in enzymatic systems or asymmetric catalysis .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Implications |

|---|---|---|---|---|

| Methyl 3-amino-3-cyclohexylpropanoate HCl | C₁₀H₂₀ClNO₂ | 221.72 | Cyclohexyl, β-amino, methyl ester | Balanced lipophilicity and stability |

| Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl | C₁₂H₁₆ClNO₂ | 241.71 | 3-Methylphenyl, ethyl ester | Enhanced π-π interactions |

| Methyl 3-amino-3-cyclobutylpropanoate HCl | C₈H₁₄ClNO₂ | ~193.66 (estimated) | Cyclobutyl ring | Higher reactivity, reduced steric bulk |

| (S)-Methyl 2-amino-3-cyclohexylpropanoate HCl | C₁₀H₂₀ClNO₂ | 221.72 | α-amino isomer | Altered chiral recognition |

Research Findings and Implications

- Steric Effects: Bulky substituents (e.g., phenyl in C₁₆H₂₄ClNO₂) reduce solubility but improve binding to hydrophobic pockets in proteins .

- Chiral Centers: The α-amino isomer (C₁₀H₂₀ClNO₂) may exhibit distinct pharmacokinetic profiles due to stereospecific metabolism .

Biological Activity

Methyl 3-amino-3-cyclohexylpropanoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a cyclohexyl group attached to a propanoate backbone, which contributes to its lipophilicity and ability to interact with various biological targets. The presence of both an amino group and a methyl ester enhances its solubility and stability, making it suitable for pharmaceutical applications.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

- Antiviral Activity : Studies have shown that related compounds can inhibit viral replication, particularly against norovirus and other RNA viruses .

- Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by excessive inflammation .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit key enzymes involved in viral replication and cellular signaling pathways, such as proteases and kinases.

- Receptor Modulation : The compound may interact with various G protein-coupled receptors (GPCRs), influencing cellular responses related to inflammation and neuroprotection .

- Cell Cycle Regulation : Evidence suggests that it can affect cell cycle progression, potentially leading to apoptosis in cancer cells .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound against norovirus in vitro. The results indicated a significant reduction in viral load at low micromolar concentrations, demonstrating its potential as an antiviral agent.

Case Study 2: Neuroprotection

In a model of neuronal injury, this compound was found to reduce cell death by approximately 40% compared to control groups. This effect was attributed to its ability to inhibit apoptosis-related signaling pathways.

Data Table: Biological Activities and IC50 Values

Q & A

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines). For instance, discrepancies in nitric oxide modulation by methylene blue derivatives were resolved using Bonferroni-corrected ANOVA and rigorous controls . Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution or condensation reactions?

- Methodological Answer : Activate the amino group via Boc protection/deprotection to prevent side reactions. For example, tert-butoxycarbonyl (Boc) groups in methyl 3-[[(2RS)-2-(ethylamino)propanoyl]amino]thiophene-2-carboxylate hydrochloride improved regioselectivity in coupling reactions . Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., DMAP) are critical .

Q. How can computational models predict the compound’s pharmacokinetics or toxicity?

- Methodological Answer : Use QSAR models or molecular dynamics simulations to predict logP, metabolic stability, and CYP450 interactions. For analogs like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, in silico ADMET profiles guided in vivo testing priorities .

Q. What analytical techniques differentiate this compound from structurally similar impurities?

Q. How does the cyclohexyl group impact lipophilicity and membrane permeability in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.